molecular formula C8H11ClO B8140186 Cyclohexylideneacetyl chloride CAS No. 80385-43-9

Cyclohexylideneacetyl chloride

Cat. No.: B8140186
CAS No.: 80385-43-9
M. Wt: 158.62 g/mol
InChI Key: POFHGVAOSUKEPE-UHFFFAOYSA-N
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Description

Cyclohexylideneacetyl chloride is an organic compound that belongs to the class of acid chlorides It is characterized by the presence of a cyclohexylidene group attached to an acetyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylideneacetyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclohexylideneacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, where the acid chloride is formed along with the release of sulfur dioxide (SO₂) or carbon monoxide (CO) and carbon dioxide (CO₂) gases.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Cyclohexylideneacetyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclohexylideneacetic acid and hydrochloric acid (HCl).

    Reduction: It can be reduced to cyclohexylideneethanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia (NH₃), primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis.

    Hydrolysis: Water or aqueous solutions are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.

Major Products:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Cyclohexylideneacetic Acid: Formed from hydrolysis.

    Cyclohexylideneethanol: Formed from reduction.

Scientific Research Applications

Cyclohexylideneacetyl chloride has various applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Polymer Chemistry: It can be used in the preparation of functionalized polymers and copolymers.

    Material Science: It is employed in the modification of surfaces and the synthesis of advanced materials.

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules and probes.

Mechanism of Action

Cyclohexylideneacetyl chloride can be compared with other acid chlorides such as acetyl chloride, benzoyl chloride, and propionyl chloride. While all these compounds share the reactive acyl chloride group, this compound is unique due to the presence of the cyclohexylidene group, which imparts different steric and electronic properties.

Comparison with Similar Compounds

  • Acetyl Chloride (CH₃COCl)
  • Benzoyl Chloride (C₆H₅COCl)
  • Propionyl Chloride (C₂H₅COCl)

Cyclohexylideneacetyl chloride stands out due to its specific structure, which can influence its reactivity and applications in unique ways compared to other acid chlorides.

Properties

IUPAC Name

2-cyclohexylideneacetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO/c9-8(10)6-7-4-2-1-3-5-7/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFHGVAOSUKEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC(=O)Cl)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506755
Record name Cyclohexylideneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80385-43-9
Record name Cyclohexylideneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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